

Introduction: A Bifunctional Linchpin in Chemical Synthesis

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Compound of Interest

Compound Name: 4-(Chloromethyl)benzaldehyde

Cat. No.: B3024689

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In the landscape of modern organic chemistry and drug development, the strategic value of a molecule is often defined by its versatility. **4-(Chloromethyl)benzaldehyde** (CAS: 73291-09-5) stands as a quintessential example of such a versatile building block.^[1] Its structure, elegantly simple yet possessing two distinct and highly reactive functional groups, provides a powerful platform for the synthesis of complex molecular architectures.^{[1][2]} This guide offers a comprehensive technical overview of **4-(Chloromethyl)benzaldehyde**, delving into its core molecular features, synthetic utility, and critical handling protocols, tailored for researchers, scientists, and professionals in drug development. Its role as a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in both academic research and industrial applications.^{[3][4]}

Molecular Structure and Physicochemical Profile

The utility of **4-(Chloromethyl)benzaldehyde** stems directly from its unique molecular structure, which features an aldehyde group and a chloromethyl group at opposite ends of a benzene ring. This para-substitution pattern is crucial, as it minimizes steric hindrance and allows each functional group to participate in reactions independently.

Molecular Identity

- IUPAC Name: **4-(chloromethyl)benzaldehyde**^{[5][6]}
- CAS Number: 73291-09-5^{[3][7]}

- Molecular Formula: C_8H_7ClO [\[3\]](#)[\[7\]](#)[\[8\]](#)
- Synonyms: p-(Chloromethyl)benzaldehyde, 4-Formylbenzyl chloride[\[3\]](#)[\[5\]](#)

Structural Analysis and Visualization

The molecule's power lies in its dual reactivity.[\[1\]](#) The aldehyde group is an electrophilic center, susceptible to nucleophilic attack and readily participating in reactions such as oxidation, reduction, and condensation to form Schiff bases or other derivatives.[\[4\]](#) Concurrently, the chloromethyl group ($-CH_2Cl$) is an excellent electrophile for nucleophilic substitution reactions, as the chloride ion is a good leaving group.[\[4\]](#) This allows for the facile introduction of a wide range of functionalities, including amines, thiols, and alcohols, making it an invaluable connector piece in multi-step syntheses.[\[4\]](#)

Caption: Molecular structure of **4-(Chloromethyl)benzaldehyde**.

Physicochemical Data Summary

The physical properties of **4-(Chloromethyl)benzaldehyde** are consistent with a substituted aromatic compound of its size. It typically appears as a white to pale yellow crystalline solid.[\[3\]](#)

Property	Value	Source(s)
Molecular Weight	154.59 g/mol	[5] [7]
Melting Point	69 - 73 °C	[9] [10] [11]
Boiling Point	265.6 ± 15.0 °C at 760 mmHg	[10]
Appearance	White crystalline solid	[3]
Solubility	Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.	[3] [12]

Synthesis and Mechanistic Considerations

The synthesis of **4-(Chloromethyl)benzaldehyde** can be achieved through several established routes. The choice of method often depends on the availability of starting materials,

desired scale, and environmental considerations. Common approaches include electrophilic chloromethylation of benzaldehyde or the controlled oxidation of a precursor.

Primary Synthetic Pathways

- **Oxidation of 4-(Chloromethyl)benzyl Alcohol:** This is a direct and common laboratory-scale method where the primary alcohol is oxidized to the corresponding aldehyde.^[10] This approach offers good selectivity, provided that over-oxidation to the carboxylic acid is controlled.
- **Chloromethylation of Benzaldehyde:** This involves an electrophilic aromatic substitution reaction to introduce the chloromethyl group onto the benzaldehyde ring.^[4] This method requires careful control of reaction conditions to ensure para-selectivity and to handle the reactive reagents involved.

Example Protocol: Synthesis via Oxidation

This protocol details a representative method for the synthesis of **4-(Chloromethyl)benzaldehyde** from 4-(Chloromethyl)benzyl alcohol.

Objective: To synthesize **4-(Chloromethyl)benzaldehyde** through the selective oxidation of 4-(Chloromethyl)benzyl alcohol using pyridinium chlorochromate (PCC).

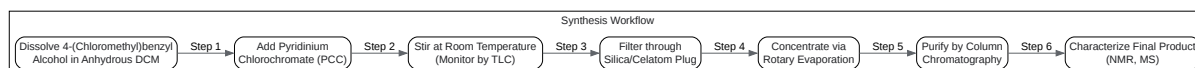
Materials:

- 4-(Chloromethyl)benzyl alcohol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Celatom or Celite®
- Magnetic stirrer and stir bar
- Round-bottom flask

- Separatory funnel
- Rotary evaporator

Step-by-Step Methodology:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Chloromethyl)benzyl alcohol in anhydrous dichloromethane.
- **Reagent Addition:** To the stirred solution, add 1.5 equivalents of PCC in one portion. The causality here is the use of a slight excess of the oxidizing agent to drive the reaction to completion. PCC is chosen as it is a relatively mild oxidant, which minimizes the risk of over-oxidation to the carboxylic acid.
- **Reaction Monitoring:** Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spot. The reaction is typically complete within 2-4 hours.
- **Work-up and Filtration:** Upon completion, dilute the reaction mixture with DCM. The entire mixture is then passed through a short plug of silica gel topped with Celatom to filter out the chromium byproducts. This step is a self-validating system; a clear, colorless filtrate indicates the successful removal of the dark chromium salts.
- **Purification:** The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate solvent system.
- **Characterization:** The final product's identity and purity should be confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Caption: Workflow for the synthesis of **4-(Chloromethyl)benzaldehyde**.

Applications in Drug Discovery and Development

The dual-handle structure of **4-(Chloromethyl)benzaldehyde** makes it a highly sought-after intermediate in the pharmaceutical industry.[1] Its ability to connect different molecular fragments efficiently is a significant advantage in the construction of complex active pharmaceutical ingredients (APIs).

- **Scaffold for Novel Therapeutics:** Research has demonstrated its utility in the development of compounds with potential antibacterial and anticancer properties.[1] The benzaldehyde moiety can be transformed into various heterocycles, while the chloromethyl group serves as an anchor point for side chains that can modulate biological activity.
- **Protein Degradation Building Blocks:** **4-(Chloromethyl)benzaldehyde** is listed as a building block for protein degraders, a cutting-edge area of drug discovery.[7] These molecules function by inducing the degradation of specific target proteins and require modular building blocks for their synthesis.
- **Intermediate for Agrochemicals:** Beyond pharmaceuticals, it is also a precursor in the synthesis of modern pesticides and herbicides, contributing to the agrochemical sector.[4]

Safety, Handling, and Storage

Given its reactive nature, **4-(Chloromethyl)benzaldehyde** must be handled with appropriate safety precautions. It is classified as corrosive, an irritant, and harmful if swallowed, inhaled, or in contact with skin.[5][9]

Hazard Statement	Description
H302	Harmful if swallowed.[5][13]
H314	Causes severe skin burns and eye damage.[5][14]
H335	May cause respiratory irritation.[9][13]

Recommended Procedures:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[3\]](#)[\[14\]](#)
- Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[9\]](#)[\[14\]](#)
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[\[2\]](#)[\[10\]](#) It is sensitive to moisture and air.[\[9\]](#)
- Incompatibilities: Keep away from strong oxidizing agents and strong bases.[\[9\]](#)
- Spill Response: In case of a spill, clean up using dry procedures to avoid generating dust. [\[13\]](#) Evacuate the area and ensure adequate ventilation.

Conclusion

4-(Chloromethyl)benzaldehyde is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined structure, characterized by two distinct and reliable reactive sites, provides chemists with a robust and versatile platform for innovation. For professionals in drug development and organic synthesis, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential to create novel therapeutics and advanced materials that can address pressing scientific challenges.

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